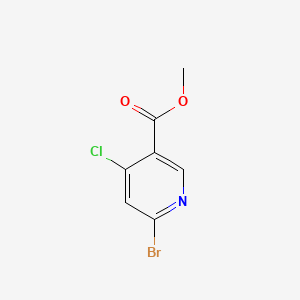

Methyl 6-bromo-4-chloronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-4-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEASAUSJELNJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744293 | |

| Record name | Methyl 6-bromo-4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256789-73-7 | |

| Record name | 3-Pyridinecarboxylic acid, 6-bromo-4-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256789-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-bromo-4-chloronicotinate

CAS Number: 1256789-73-7

This technical guide provides a comprehensive overview of Methyl 6-bromo-4-chloronicotinate, a key building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data

This compound is a halogenated pyridine derivative with the chemical formula C₇H₅BrClNO₂. Its structure features a pyridine ring substituted with a bromo, a chloro, and a methyl ester group, making it a versatile intermediate for various chemical transformations.

| Property | Value | Reference |

| CAS Number | 1256789-73-7 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [2][3] |

| Molecular Weight | 250.48 g/mol | [2][3] |

| IUPAC Name | methyl 6-bromo-4-chloropyridine-3-carboxylate | [4] |

| Physical Form | Solid | |

| Purity | Typically ≥96% | [1][3] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis and Experimental Protocols

Hypothetical Synthesis of 6-bromo-4-chloronicotinic Acid

The synthesis of the parent carboxylic acid could potentially be achieved through oxidation of a suitable precursor, such as 6-bromo-4-chloro-3-methylpyridine. This approach is analogous to the industrial production of nicotinic acid from 5-ethyl-2-methylpyridine.[5]

Experimental Protocol (Hypothetical):

-

Oxidation: A solution of 6-bromo-4-chloro-3-methylpyridine in a suitable solvent (e.g., a mixture of water and an organic co-solvent) is treated with a strong oxidizing agent, such as potassium permanganate or nitric acid.

-

Heating: The reaction mixture is heated under reflux for several hours to ensure complete oxidation of the methyl group to a carboxylic acid.

-

Work-up: After cooling, the reaction mixture is worked up to remove the oxidant and byproducts. This may involve filtration and acidification of the aqueous solution to precipitate the carboxylic acid.

-

Purification: The crude 6-bromo-4-chloronicotinic acid is then purified by recrystallization from an appropriate solvent.

Esterification to this compound

The synthesized 6-bromo-4-chloronicotinic acid can be converted to its methyl ester via standard esterification methods.

Experimental Protocol:

-

Acid Activation: 6-bromo-4-chloronicotinic acid (1.0 eq) is suspended in methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

-

Reflux: The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmacologically active molecules, particularly as an intermediate in the development of inhibitors for key signaling proteins involved in inflammatory diseases.

Precursor for IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. This compound serves as a starting material for the synthesis of potent and selective IRAK4 inhibitors.

The bromo and chloro substituents on the pyridine ring offer two distinct reaction sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments to build complex inhibitor structures.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

A general procedure for a Suzuki-Miyaura coupling reaction involving an aryl bromide like this compound is as follows:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Intermediate for TNFα Inhibitors

Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine that is a key target in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Pyridine-based compounds have been explored as small molecule inhibitors of TNFα production. This compound can be utilized as a scaffold to synthesize such inhibitors.

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

The IRAK4 signaling cascade is initiated by the binding of a ligand (e.g., a pathogen-associated molecular pattern or an interleukin) to a Toll-like receptor or an IL-1 receptor. This leads to the recruitment of adaptor proteins, including MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling components like TRAF6 and ultimately the transcription factor NF-κB, which drives the expression of pro-inflammatory genes.

Experimental Workflow for IRAK4 Inhibitor Synthesis

The synthesis of an IRAK4 inhibitor using this compound as a starting material would typically involve a multi-step process, often centered around a key cross-coupling reaction.

References

An In-depth Technical Guide to Methyl 6-bromo-4-chloronicotinate

This technical guide provides a comprehensive overview of Methyl 6-bromo-4-chloronicotinate, a key building block in organic synthesis with significant applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and biological relevance.

Core Properties and Data

This compound is a halogenated pyridine derivative. Its unique substitution pattern makes it a versatile reagent in cross-coupling reactions and for the construction of more complex heterocyclic systems. Below is a summary of its key quantitative data.

| Property | Value |

| Molecular Weight | 250.48 g/mol |

| Molecular Formula | C₇H₅BrClNO₂ |

| CAS Number | 1256789-73-7 |

| Physical Form | Solid |

| Typical Purity | ≥98% |

| Storage Conditions | Store at room temperature in a dry, sealed container. |

| Synonyms | Methyl 6-bromo-4-chloropyridine-3-carboxylate |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 6-bromo-4-chloronicotinic acid. This reaction is a standard procedure in organic chemistry.

Experimental Protocol: Esterification of 6-bromo-4-chloronicotinic acid

Objective: To synthesize this compound from 6-bromo-4-chloronicotinic acid.

Materials:

-

6-bromo-4-chloronicotinic acid

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

Procedure:

-

To a solution of 6-bromo-4-chloronicotinic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.

-

The residue is then redissolved in an organic solvent like dichloromethane or ethyl acetate.

-

The organic solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

If necessary, the crude this compound can be purified by column chromatography on silica gel.

Synthesis Workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its utility stems from the differential reactivity of the bromine and chlorine substituents, allowing for selective functionalization.

Role as a TNF-α and IRAK4 Inhibitor

Research has indicated that compounds derived from this compound can act as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] Both TNF-α and IRAK4 are key players in inflammatory signaling pathways.

TNF-α Signaling: TNF-α is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR), initiates a signaling cascade leading to the activation of transcription factors like NF-κB. This results in the expression of genes involved in inflammation and immunity.[2][3][4][5]

IRAK4 Signaling: IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[6][7][8] Upon ligand binding to these receptors, IRAK4 is recruited and activated, leading to the downstream activation of NF-κB and MAP kinases, which in turn drive inflammatory responses.[6][8][9] Dysregulation of IRAK4 signaling is implicated in various autoimmune diseases and cancers.[8][9]

The inhibitory action of molecules synthesized from this compound on these pathways makes it a valuable scaffold for the development of novel anti-inflammatory and anti-cancer therapeutics.

Inhibitory action on the IRAK4 signaling pathway.

References

- 1. This compound | 1256789-73-7 [amp.chemicalbook.com]

- 2. Role of TNF-α-induced m6A RNA methylation in diseases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor Necrosis Factor Alpha Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tumor necrosis factor activation of the sphingomyelin pathway signals nuclear factor kappa B translocation in intact HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 6-bromo-4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 6-bromo-4-chloronicotinate, a key chemical intermediate in pharmaceutical research and development. This document is intended to serve as a valuable resource for scientists and researchers, offering readily accessible data and standardized experimental protocols.

Core Physical Properties

This compound is a halogenated pyridine derivative. Its physical characteristics are crucial for its handling, reaction setup, and purification processes.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClNO₂ | N/A |

| Molecular Weight | 250.48 g/mol | N/A |

| CAS Number | 1256789-73-7 | N/A |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 68 - 71 °C | |

| Boiling Point | 301.9 ± 37.0 °C (Predicted) | |

| Solubility | Slightly soluble in Chloroform and DMSO.[1] | N/A |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

Boiling Point Determination (Micro Method)

For small quantities of a substance, the micro boiling point method is employed.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: A few drops of the liquid form of the substance (if melted) are placed into the small test tube.

-

Capillary Inversion: A capillary tube is placed inside the test tube with its open end downwards.

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath and heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Analysis

Determining the solubility of a compound in various solvents is essential for reaction chemistry, purification, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, dimethyl sulfoxide).

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of a solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The mixtures are agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The samples are visually inspected for dissolution. Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved solute in the supernatant using techniques like UV-Vis spectroscopy or HPLC after filtration.

Mandatory Visualization

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound.

Caption: A flowchart illustrating the systematic process for characterizing the physical properties of a chemical compound.

References

An In-depth Technical Guide on the Solubility of Methyl 6-bromo-4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of methyl 6-bromo-4-chloronicotinate, a heterocyclic compound of interest in synthetic and medicinal chemistry. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a framework for the systematic determination of its solubility. It includes detailed, generalized experimental protocols for both quantitative and qualitative solubility assessment in various organic and aqueous solvents. Furthermore, this guide presents a structured table for data presentation and logical workflow diagrams to assist researchers in their experimental design.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its physical properties, particularly its solubility in different solvent systems, are critical for its use in chemical reactions, purification processes, and formulation development. The solubility of a compound dictates its handling, reaction kinetics, and bioavailability.

Data Presentation

The systematic recording of experimentally determined solubility data is crucial for comparison and interpretation. Table 1 provides a standardized format for presenting quantitative solubility data for this compound in a range of common laboratory solvents at a specified temperature.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Water | 25 | Data not available | Data not available | Isothermal Saturation | |

| Methanol | 25 | Data not available | Data not available | Isothermal Saturation | |

| Ethanol | 25 | Data not available | Data not available | Isothermal Saturation | |

| Acetone | 25 | Data not available | Data not available | Isothermal Saturation | |

| Ethyl Acetate | 25 | Data not available | Data not available | Isothermal Saturation | |

| Dichloromethane | 25 | Data not available | Data not available | Isothermal Saturation | |

| Hexane | 25 | Data not available | Data not available | Isothermal Saturation | |

| 5% Hydrochloric Acid | 25 | Data not available | Data not available | Qualitative | |

| 5% Sodium Hydroxide | 25 | Data not available | Data not available | Qualitative |

Experimental Protocols

The following sections detail generalized protocols for determining the quantitative and qualitative solubility of this compound.

Quantitative Solubility Determination: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand at the same constant temperature for a sufficient time to permit the undissolved solid to sediment.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Qualitative Solubility Classification

This protocol provides a rapid assessment of the compound's solubility characteristics in different types of solvents, which can indicate the presence of acidic or basic functional groups.

Materials:

-

This compound

-

Small test tubes

-

Spatula

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

-

Observe whether the compound dissolves completely. A compound is generally considered "soluble" if it dissolves completely in this ratio.

-

Follow the logical progression outlined in the diagram below. Test solubility in water first. If insoluble, proceed to test in 5% NaOH, then 5% HCl, and finally concentrated H₂SO₄. If the compound is soluble in 5% NaOH, also test its solubility in 5% NaHCO₃ to differentiate between strong and weak acids.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides a comprehensive framework for its experimental determination. The detailed protocols for both quantitative and qualitative analysis, along with the structured data presentation format and workflow diagrams, are intended to support researchers in generating reliable and comparable solubility data. Such data will be invaluable for the future application of this compound in research and development.

Methyl 6-bromo-4-chloronicotinate safety and handling

An In-depth Technical Guide to the Safety and Handling of Methyl 6-bromo-4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative with potential applications in pharmaceutical research and development. Notably, it has been identified as a potential inhibitor of TNFα and IRAK4, suggesting its relevance in inflammatory and immune response pathways.[1] This guide provides a comprehensive overview of the safety protocols and handling procedures necessary for the responsible use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1256789-73-7 | |

| Linear Formula | C₇H₅BrClNO₂ | |

| Molecular Weight | 250.48 g/mol | [2] |

| Physical Form | Solid | |

| Appearance | White to off-white solid | [2] |

| Purity | ≥96% | |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The following table summarizes its hazard statements and corresponding classifications.

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P330: Rinse mouth.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Personal Protection

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles that meet the standards of EN166 (EU) or NIOSH (US).

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

-

Skin and Body Protection: Wear a laboratory coat, and consider additional protective clothing if there is a risk of significant exposure.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a P95 (US) or P1 (EU EN 143) particle filter is recommended.

General Laboratory Handling Protocol

-

Work Area: All manipulations of this compound should be performed in a well-ventilated chemical fume hood.

-

Weighing: When weighing the solid compound, use an analytical balance within a fume hood or a ventilated balance enclosure to minimize dust generation.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the solvent is appropriate and compatible.

-

Spills: In the event of a spill, evacuate the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Do not let the product enter drains.

-

Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

| Inhalation | If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | In case of skin contact, wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is 2-8°C under an inert atmosphere.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Potential Biological Activity and Signaling Pathway

This compound has been identified as a potential inhibitor of Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] These proteins are key components of inflammatory signaling pathways. The diagram below illustrates a simplified representation of the logical relationship of this compound to these targets.

Caption: Inhibition of TNFα and IRAK4 by this compound.

The following workflow outlines the general steps for handling this compound in a research setting, from receipt to disposal.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-bromo-4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Methyl 6-bromo-4-chloronicotinate, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes visualizations of the reaction pathways to facilitate a thorough understanding of the synthesis process.

Introduction

This compound is a halogenated pyridine derivative with significant applications in medicinal chemistry. Its structure provides a versatile scaffold for the synthesis of complex molecules, including potent enzyme inhibitors. The strategic placement of bromo and chloro substituents on the pyridine ring allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in drug discovery. This guide explores the common starting materials and synthetic transformations required to produce this important intermediate.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached through several strategic pathways. A common and practical approach involves the multi-step synthesis starting from commercially available and relatively inexpensive precursors. The overall synthetic scheme can be broken down into three key stages:

-

Formation of the 6-bromonicotinic acid backbone.

-

Chlorination at the 4-position of the pyridine ring.

-

Esterification of the carboxylic acid to the methyl ester.

A plausible and efficient synthetic route commences with the synthesis of 6-bromonicotinic acid from an appropriate aminopyridine derivative. This is followed by the crucial chlorination step and concluded with the final esterification to yield the target molecule.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, starting from 2-amino-5-methylpyridine.

Synthesis of 6-bromonicotinic acid

The initial step involves the synthesis of 6-bromonicotinic acid from 2-amino-5-methylpyridine through a Sandmeyer-type reaction followed by oxidation.

Experimental Protocol:

-

Diazotization and Bromination: 2-amino-5-methylpyridine (10 g, 92 mmol) is dissolved in a 47% aqueous solution of hydrobromic acid (48 mL) and cooled to 0°C with stirring.[1] A solution of sodium nitrite (16 g, 232 mmol) in water (25 mL) is added dropwise, followed by the dropwise addition of bromine (15 mL, 291 mmol).[1]

-

After stirring for 30 minutes, a solution of sodium hydroxide (35 g in 50 mL of water) is added, and the mixture is stirred for an additional hour.[1]

-

The resulting 2-bromo-5-methylpyridine is extracted with diethyl ether (4 x 100 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by distillation.

-

Oxidation: The obtained 2-bromo-5-methylpyridine (13 g, 76 mmol) is refluxed in an aqueous solution (400 mL) with potassium permanganate (32 g, 202 mmol) for 4 hours.[1] An additional portion of potassium permanganate (20 g, 127 mmol) is then added, and the mixture is refluxed for another 24 hours.[1]

-

The reaction mixture is filtered, and the residue is washed with hot water. The filtrate is concentrated, and the pH is adjusted to 2 with 6N HCl to precipitate the product.[1]

-

The solid is collected by filtration, washed with water, and dried under vacuum to yield 6-bromonicotinic acid.[1]

Quantitative Data for the Synthesis of 6-bromonicotinic acid

| Starting Material | Key Reagents | Product | Yield | Reference |

| 2-amino-5-methylpyridine | NaNO₂, Br₂, HBr, NaOH, KMnO₄ | 6-bromonicotinic acid | ~32% (overall) | [1] |

Synthesis of 6-bromo-4-chloronicotinic acid

The subsequent step is the chlorination of 6-bromonicotinic acid at the 4-position. A plausible method involves the conversion of a 4-hydroxy intermediate, which can be synthesized from 4-hydroxynicotinic acid.

Proposed Protocol:

-

Synthesis of 6-bromo-4-hydroxynicotinic acid: This intermediate can be synthesized from 4-hydroxynicotinic acid through bromination.

-

Chlorination: The 6-bromo-4-hydroxynicotinic acid is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom. This reaction is typically performed at elevated temperatures.

Synthesis of this compound

The final step is the esterification of the 6-bromo-4-chloronicotinic acid to its methyl ester.

Experimental Protocol:

-

6-bromo-4-chloronicotinic acid is dissolved in methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent, such as ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Quantitative Data for the Esterification of 6-bromo-4-chloronicotinic acid

| Starting Material | Key Reagents | Product | Yield |

| 6-bromo-4-chloronicotinic acid | Methanol, H₂SO₄ (catalyst) | This compound | High (typically >90%) |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthetic route to this compound.

Caption: Synthesis of 6-bromonicotinic acid.

Caption: Final steps to the target molecule.

Conclusion

This technical guide has outlined a viable synthetic pathway for the preparation of this compound, a crucial intermediate in pharmaceutical research and development. By providing detailed experimental protocols and summarizing key quantitative data, this document serves as a valuable resource for scientists and researchers in the field. The presented synthesis, starting from readily available materials, offers a practical approach for obtaining this important building block. Further optimization of the chlorination step may be necessary to achieve higher overall yields.

References

An In-depth Technical Guide to the Structural Analysis of Methyl 6-bromo-4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-4-chloronicotinate is a halogenated pyridine derivative with potential therapeutic applications as an inhibitor of Tumor Necrosis Factor α (TNFα) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This technical guide provides a comprehensive overview of its structural analysis, drawing from available data and established analytical techniques. While specific experimental data for this compound is not widely available in public databases, this guide outlines the expected structural characteristics and provides detailed experimental protocols for its synthesis, purification, and comprehensive structural elucidation. Furthermore, it details the signaling pathways of its biological targets, TNFα and IRAK4, and presents methodologies for assessing its inhibitory activity.

Introduction

This compound, with the chemical formula C₇H₅BrClNO₂, is a substituted pyridine compound that has garnered interest in medicinal chemistry due to its potential as an inhibitor of key inflammatory mediators.[1] Specifically, it has been identified as a potential inhibitor of TNFα and IRAK4, both of which are critical players in inflammatory and immune responses. Understanding the precise three-dimensional structure and physicochemical properties of this molecule is paramount for structure-activity relationship (SAR) studies, lead optimization, and overall drug development efforts. This guide serves as a technical resource for researchers, providing a framework for the structural and functional characterization of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrClNO₂ | [2] |

| Molecular Weight | 250.48 g/mol | [2] |

| CAS Number | 1256789-73-7 | [1] |

| Appearance | Solid | |

| Melting Point | 68-71 °C | Sigma-Aldrich |

| Boiling Point | 301.9 ± 37.0 °C at 760 mmHg | Sigma-Aldrich |

| IUPAC Name | methyl 6-bromo-4-chloropyridine-3-carboxylate |

Structural Analysis

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing accurate bond lengths, bond angles, and torsion angles.

Expected Structural Features:

-

The pyridine ring is expected to be planar.

-

The substituents (bromo, chloro, and methyl carboxylate groups) will be attached to the pyridine ring.

-

The crystal packing will likely be influenced by intermolecular interactions such as halogen bonding and π-stacking.

Experimental Protocol for Single-Crystal X-ray Diffraction:

A general protocol for obtaining the crystal structure of a small organic molecule like this compound is as follows:

-

Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Data Collection: A selected single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Data Visualization and Analysis: The final refined structure is visualized using software like OLEX2, and the geometric parameters (bond lengths, angles, etc.) are analyzed.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the connectivity and electronic environment of atoms within the molecule.

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

-

Two signals in the aromatic region corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns will be indicative of their positions relative to the substituents.

-

A singlet in the upfield region corresponding to the methyl protons of the ester group.

Expected ¹³C NMR Spectral Features:

-

Signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens and the ester group.

-

A signal for the carbonyl carbon of the ester group, typically in the downfield region (around 160-170 ppm).

-

A signal for the methyl carbon of the ester group, in the upfield region.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both ¹H and ¹³C acquisitions. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Spectral Features:

-

A strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹.

-

C-O stretching vibrations of the ester group in the 1250-1300 cm⁻¹ region.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-H stretching vibrations of the aromatic ring and the methyl group.

-

C-Cl and C-Br stretching vibrations at lower wavenumbers.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The IR spectrum can be recorded using a KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Expected Mass Spectral Features:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.48 g/mol ).

-

Isotope peaks for bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will be observed for the molecular ion and any fragment containing these halogens.

-

Fragmentation peaks corresponding to the loss of the methoxy group (-OCH₃), the carbonyl group (-CO), or the entire ester group.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the fragmentation patterns.

Synthesis and Purification

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol for Synthesis and Purification:

-

Synthesis: The synthesis would likely involve a multi-step process starting from a commercially available substituted nicotinic acid. The order of chlorination, bromination, and esterification would need to be optimized to achieve the desired regioselectivity and yield.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After completion of the reaction, the reaction mixture is typically quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Biological Activity and Signaling Pathways

This compound has been identified as a potential inhibitor of TNFα and IRAK4, both of which are key targets in inflammatory diseases.

TNFα Signaling Pathway

TNFα is a pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2), initiating downstream signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1. These transcription factors then induce the expression of various pro-inflammatory genes.

Caption: Simplified TNFα signaling pathway leading to inflammation.

IRAK4 Signaling Pathway

IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and becomes activated, leading to the downstream activation of NF-κB and MAP kinases, which in turn drive the production of inflammatory cytokines.

Caption: Simplified IRAK4 signaling pathway.

Experimental Protocols for Biological Activity Assessment

A common method to assess the inhibition of TNFα is to measure its production from stimulated immune cells, such as peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

Cell Culture: Culture the cells in an appropriate medium.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Stimulation: Stimulate the cells with a known TNFα inducer, such as lipopolysaccharide (LPS).

-

Cytokine Measurement: After an incubation period, collect the cell supernatant and measure the concentration of TNFα using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of TNFα inhibition for each concentration of the compound and determine the IC₅₀ value.

The inhibitory activity against IRAK4 can be determined using a biochemical kinase assay.

-

Assay Setup: In a microplate, add the IRAK4 enzyme, a suitable substrate (e.g., a peptide), and various concentrations of this compound.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[3]

-

Data Analysis: Calculate the percentage of IRAK4 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound presents an interesting scaffold for the development of novel anti-inflammatory agents targeting the TNFα and IRAK4 pathways. This technical guide provides a comprehensive framework for its structural and functional characterization. While specific experimental data for this compound remains to be published in detail, the outlined protocols and expected analytical outcomes offer a solid foundation for researchers to undertake a thorough investigation of this promising molecule. Further studies are warranted to fully elucidate its structural features and validate its biological activity, which will be crucial for advancing its potential as a therapeutic candidate.

References

The Promising Potential of Methyl 6-bromo-4-chloronicotinate in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-4-chloronicotinate, a halogenated pyridine derivative, is emerging as a valuable building block in medicinal chemistry. This in-depth technical guide explores the potential applications of this compound, with a primary focus on its role as a precursor for the synthesis of potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Both TNF-α and IRAK4 are critical mediators in inflammatory signaling pathways, making them key targets for the development of novel therapeutics for a range of autoimmune and inflammatory diseases. This guide provides a comprehensive overview of the available data, including its chemical properties, and potential synthetic routes, and details experimental protocols for reactions involving this compound.

Introduction

This compound (CAS No. 1256789-73-7) is a substituted methyl nicotinate with the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.48 g/mol .[1][2][3] Its structure, featuring both bromo and chloro substituents on the pyridine ring, offers multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. The strategic placement of these halogens allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, providing a versatile platform for the generation of complex molecules with potential therapeutic applications.

Recent interest in this compound has been driven by its potential as a key intermediate in the development of inhibitors for two crucial targets in immunology: TNF-α and IRAK4.[2] Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. By targeting key nodes in the inflammatory signaling cascade, such as TNF-α and IRAK4, it is possible to modulate the immune response and ameliorate disease symptoms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1256789-73-7 | [1][2][3] |

| Molecular Formula | C₇H₅BrClNO₂ | [1][2][3] |

| Molecular Weight | 250.48 g/mol | [1][2][3] |

| IUPAC Name | This compound | [4] |

| SMILES | COC(=O)c1cnc(Br)cc1Cl | [4] |

| InChI | InChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 | [4] |

Potential Applications in Drug Discovery

The primary therapeutic potential of this compound lies in its utility as a scaffold for the synthesis of kinase inhibitors, particularly targeting the inflammatory signaling pathways.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of a wide range of inflammatory diseases. While the direct inhibitory activity of this compound on TNF-α has not been explicitly detailed in publicly available literature, its chemical structure is analogous to precursors used in the synthesis of other small molecule TNF-α inhibitors. The pyridine core, substituted with halogens, provides a template for the introduction of various functional groups that can interact with the TNF-α protein.

Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that is a critical component of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. These pathways are essential for the innate immune response, and their dysregulation is implicated in various inflammatory and autoimmune disorders. The utility of this compound as a precursor for IRAK4 inhibitors is supported by patent literature. For instance, the hydrolysis of this compound to its corresponding carboxylic acid is a key step in the synthesis of pyrrolo[1,2-b]pyridazine derivatives, which have been investigated as IRAK4 inhibitors.[1]

Synthetic and Experimental Protocols

A documented experimental protocol involving this compound is its hydrolysis to 6-bromo-4-chloronicotinic acid, as described in US Patent 11,535,622 B2.[1]

Experimental Protocol: Hydrolysis of this compound [1]

-

Reaction: To a solution of this compound (15 g, 59.89 mmol) in methanol (240 mL) was added lithium hydroxide (2.93 g, 119.77 mmol) in water (68 mL).

-

Reaction Conditions: The solution was heated to 43° C. overnight and subsequently cooled to room temperature.

-

Work-up: Aqueous hydrochloric acid (1M, 120 mL) was added and volatiles were removed in vacuo. The resulting slurry was filtered and washed with H₂O to provide 6-bromo-4-chloronicotinic acid.

This protocol demonstrates a straightforward and scalable method for the conversion of the methyl ester to the corresponding carboxylic acid, which can then be used in subsequent synthetic steps for the elaboration of more complex molecules.

Signaling Pathways and Experimental Workflows

The potential of this compound as a precursor for TNF-α and IRAK4 inhibitors places it at the heart of key inflammatory signaling pathways.

IRAK4 Signaling Pathway

IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory genes.

References

An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in Methyl 6-bromo-4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the pyridine ring in Methyl 6-bromo-4-chloronicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. The presence of two distinct halogen substituents at positions activated by the ring nitrogen and the ester functionality imparts a rich and selective reactivity profile to this molecule. This document details the key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing experimental protocols and quantitative data where available.

Core Reactivity Principles: A Dichotomy of Halogen Reactivity

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the methyl nicotinate group. This electronic characteristic governs the two primary modes of reactivity: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

A critical aspect of this molecule's chemistry is the differential reactivity of the bromine and chlorine substituents. The position of these halogens—C6 for bromine (alpha to the nitrogen) and C4 for chlorine (gamma to the nitrogen)—leads to a predictable regioselectivity in many reactions.

Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki, Sonogashira, and Stille couplings, the C-Br bond at the 6-position is generally more reactive than the C-Cl bond at the 4-position. This is attributed to the lower bond dissociation energy of the C-Br bond and the favorable oxidative addition of palladium(0) to this site, which is alpha to the pyridine nitrogen.

Nucleophilic Aromatic Substitution (SNAr): The C4 position, being para to the electron-withdrawing ester group and gamma to the ring nitrogen, is highly activated towards nucleophilic attack. The chlorine at this position serves as a good leaving group, facilitating substitution by a variety of nucleophiles, particularly amines.

Below is a diagram illustrating the primary reaction pathways for this compound.

Figure 1: A diagram illustrating the primary reaction pathways for this compound.

Nucleophilic Aromatic Substitution at the C4 Position

The chlorine atom at the C4 position of this compound is susceptible to displacement by nucleophiles through an SNAr mechanism. This reaction is particularly efficient with amine nucleophiles and is a key step in the synthesis of various biologically active molecules, including kinase inhibitors.

Quantitative Data for Nucleophilic Aromatic Substitution

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 3-amino-4-methylphenol | Methyl 6-bromo-4-(3-amino-4-methylphenoxy)nicotinate | K2CO3, DMA, 140 °C, 16 h | 85 | Patent US-9751837-B2 |

Experimental Protocol: Synthesis of Methyl 6-bromo-4-(3-amino-4-methylphenoxy)nicotinate

This protocol is adapted from a procedure described for a closely related substrate in patent US-9751837-B2.

Materials:

-

This compound

-

3-amino-4-methylphenol

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylacetamide (DMA)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 3-amino-4-methylphenol (1.0 eq) in DMA is added potassium carbonate (2.0 eq).

-

This compound (1.0 eq) is added to the mixture.

-

The reaction mixture is heated to 140 °C and stirred for 16 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and then brine.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford the desired product.

The workflow for this nucleophilic aromatic substitution is depicted below.

Figure 2: A generalized workflow for the nucleophilic aromatic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position

The C6-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While specific data for this compound is limited in the surveyed literature, the principles of regioselectivity are well-established for dihalogenated pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organoboron compound with an aryl halide. For this compound, this reaction is expected to occur selectively at the C6-bromo position.

Expected Reaction: this compound + Arylboronic acid → Methyl 6-aryl-4-chloronicotinate

General Experimental Protocol for Suzuki-Miyaura Coupling (Representative):

This protocol is a general representation for the Suzuki coupling of a bromo-substituted pyridine.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent system (e.g., dioxane/water), add the arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water.

-

The organic layer is dried, concentrated, and the product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, and is expected to be selective for the C6-bromo position of the target molecule.[1]

Expected Reaction: this compound + Terminal alkyne → Methyl 6-alkynyl-4-chloronicotinate

General Experimental Protocol for Sonogashira Coupling (Representative):

This protocol is a general representation for the Sonogashira coupling of a bromo-substituted pyridine.

Materials:

-

This compound

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Copper(I) iodide (CuI, 2.5 mol%)

-

Base (e.g., Triethylamine or Diisopropylethylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in a degassed solvent, add the palladium catalyst, copper(I) iodide, and the terminal alkyne.

-

The base is then added, and the reaction is stirred at room temperature or with gentle heating until completion.

-

The reaction mixture is then worked up by dilution with an organic solvent and washing with aqueous ammonium chloride and brine.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is outlined below.

References

Methyl 6-bromo-4-chloronicotinate: A Technical Guide for Drug Discovery Professionals

Introduction: Methyl 6-bromo-4-chloronicotinate is a halogenated pyridine derivative that serves as a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a methyl ester and two distinct halide substituents (bromo and chloro) at positions amenable to selective functionalization, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthetic applications, and relevance in the development of targeted therapeutics, particularly inhibitors of key signaling pathways.

Physicochemical Properties

This compound is typically supplied as a solid. Its key properties are summarized below, compiled from various commercial suppliers.

| Property | Value | Citations |

| CAS Number | 1256789-73-7 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrClNO₂ | [3][4] |

| Molecular Weight | 250.48 g/mol | [3][4] |

| Physical Form | Solid | [2][5] |

| Melting Point | 68-71 °C | [2] |

| Boiling Point | 301.9 ± 37.0 °C at 760 mmHg | [2] |

| Purity | Typically ≥95% | [2][4][5] |

| IUPAC Name | This compound | [2][5] |

| InChI Key | ZEASAUSJELNJFI-UHFFFAOYSA-N | [2][5] |

| Storage Temperature | Room temperature or inert atmosphere, 2-8°C | [2][5] |

Commercial Availability

This compound is commercially available from a range of chemical suppliers specializing in research chemicals and building blocks for synthesis. The compound is offered in various quantities, from milligrams to grams, catering to both academic research and process development needs. Researchers should always verify product specifications by requesting a Certificate of Analysis (CoA) from the supplier.

| Supplier | Notes |

| Sigma-Aldrich (Merck) | Listed with purity specifications and physicochemical data.[2][5] |

| Ambeed, Inc. | Provides purity data and safety information.[5] |

| ChemScene LLC | Listed as a preferred partner on some platforms.[2] |

| Parchem | Supplies a range of specialty chemicals.[6] |

| Bide Pharmatech Ltd. | A global supplier of pharmaceutical intermediates.[1] |

| Wuxi KaideRui Pharmaceutical Technology Co. | Manufacturer and supplier based in China.[1] |

| Jiaxing Richmol Biological Technology Limited | Lists the compound among its pyridine products.[1] |

| LGC Standards (TRC) | Offers the compound in various exact-weight packaging options.[7] |

Applications in Drug Discovery

The utility of this compound lies in its capacity to undergo selective cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-specific introduction of various substituents, enabling the construction of diverse compound libraries.

This building block is particularly noted for its use in the synthesis of inhibitors targeting key proteins in inflammatory signaling pathways, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4]

Workflow for Procurement and Utilization

The process of acquiring and using a chemical intermediate like this compound in a research setting follows a structured workflow to ensure quality and experimental success.

References

- 1. Design and synthesis of orally active inhibitors of TNF synthesis as anti-rheumatoid arthritis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1256789-73-7 [amp.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. parchem.com [parchem.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 6-bromo-4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[1][3][5]

Methyl 6-bromo-4-chloronicotinate is a dihalogenated pyridine derivative that presents an interesting substrate for selective Suzuki coupling. The differential reactivity of the C-Br and C-Cl bonds (generally C-Br is more reactive than C-Cl in palladium-catalyzed cross-couplings) allows for regioselective functionalization. This enables the stepwise introduction of different aryl or heteroaryl groups, providing a pathway to complex molecular architectures. These application notes provide an overview of generalized protocols for the selective Suzuki coupling at the 6-position (C-Br) of this compound.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3][6][7] The fundamental steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound), forming a Pd(II) complex.[3][6][7]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.[3][6][7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][6][7]

The general scheme for the selective Suzuki coupling of this compound is as follows:

Caption: General reaction scheme for the Suzuki coupling.

Experimental Protocols

Below are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols are based on conditions reported for similar substrates and should be optimized for specific arylboronic acids.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol uses a common and commercially available palladium catalyst.

-

Reagent Preparation:

-

Reaction Setup:

-

Reaction Execution:

-

Heat the reaction mixture to a temperature between 80-100°C.

-

Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired methyl 4-chloro-6-aryl-nicotinate.

-

Protocol 2: Optimized Conditions with a More Active Catalyst System

This protocol employs a more active catalyst system, which may be beneficial for less reactive coupling partners or to achieve higher yields.

-

Reagent Preparation:

-

Reaction Setup:

-

Seal the vessel and purge with an inert gas.

-

Add a degassed anhydrous solvent such as 1,4-dioxane or toluene.

-

-

Reaction Execution:

-

Heat the mixture to 80-110°C.

-

Stir for 2-12 hours, monitoring for completion.

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as described in Protocol 1.

-

Caption: General experimental workflow for Suzuki coupling.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions used for Suzuki coupling of similar halogenated heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.

| Parameter | Condition Set 1 | Condition Set 2 | Condition Set 3 |

| Substrate | Halogenated Pyrimidine[8][9] | Halogenated Pyridine[12] | Aryl Halide[10] |

| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / FcPPh₂ | Pd(OAc)₂ / PCy₃·HBF₄ |

| Catalyst Loading | 5 mol%[8][9] | 1 mol% Pd₂(dba)₃, 6 mol% Ligand[12] | 0.2 mol% Pd(OAc)₂, 0.4 mol% Ligand[10] |

| Base | K₃PO₄[8][9] | K₃PO₄[12] | Cs₂CO₃[10] |

| Solvent | 1,4-Dioxane/H₂O[8][9] | Dioxane/H₂O (2:1)[12] | Toluene/H₂O (10:1)[10] |

| Temperature | 70-80°C[8] | 100°C[12] | 80°C[10] |

| Reaction Time | 18-22 h[8] | 18-20 h[12] | 2 h[10] |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the catalyst loading, trying a different ligand, or using a stronger base like Cs₂CO₃. The reaction temperature and time can also be optimized.[1][13]

-

Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is usually sufficient. Protodeboronation (loss of the boronic acid group) can occur, especially with prolonged reaction times or at high temperatures.[14]

-

No Reaction: Ensure the catalyst is active and the reaction is under an inert atmosphere. The solvent must be properly degassed to remove oxygen, which can deactivate the catalyst.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of Methyl 6-bromo-4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in a vast array of pharmaceutical agents.[2] The reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base provides a powerful tool for molecular construction.[3]